molecular formula C41H32O11 B3164350 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose CAS No. 89202-34-6

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose

Cat. No.: B3164350
CAS No.: 89202-34-6
M. Wt: 700.7 g/mol
InChI Key: IAWBDGWDEQIAPH-JUIAQJPISA-N
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Description

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose is a derivative of D-galactofuranose, a five-membered ring form of the sugar galactose. This compound is characterized by the presence of five benzoyl groups attached to the hydroxyl groups of the galactofuranose molecule. It is commonly used in carbohydrate chemistry for the synthesis of more complex molecules and as a protective group in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose can be synthesized through a one-step benzoylation process. The reaction involves the treatment of D-galactofuranose with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale benzoylation reactions using similar conditions as described for laboratory synthesis. The scalability of the process depends on the availability of raw materials and the efficiency of the purification steps.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce deprotected sugars or other derivatives.

Scientific Research Applications

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose is unique due to its specific substitution pattern and the presence of five benzoyl groups. This makes it particularly useful as a protective group in carbohydrate chemistry and for the synthesis of complex molecules.

Properties

IUPAC Name

[(2R)-2-benzoyloxy-2-[(2S,3S,4R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWBDGWDEQIAPH-JUIAQJPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]2[C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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